Methyl 6-chloronicotinate
Overview
Description
Methyl 6-chloronicotinate is a chemical compound that is a derivative of nicotinic acid, also known as niacin or vitamin B3. It is characterized by a chlorine atom substituted at the 6-position of the pyridine ring of nicotinic acid, with a methyl ester group at the carboxylate position. This compound is of interest in various chemical research areas, including the synthesis of pharmaceuticals and the study of molecular interactions in crystalline structures.
Synthesis Analysis
The synthesis of compounds related to Methyl 6-chloronicotinate has been described in several studies. For instance, the synthesis of 3-methyl-6-chlorouracil, a key intermediate in the production of a diabetes drug, was achieved starting from malonic acid and methylurea, involving cyclization and halogenation reactions with an overall yield of 61.5% . Another study reported the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which involved crystallographic and molecular modeling to characterize the structure . Additionally, a regioselective nucleophilic aromatic substitution reaction of methyl 2,6-dichloronicotinate with phenols was catalyzed by DABCO, leading to the exclusive formation of 6-aryloxy ethers .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions that contribute to the stability of the crystal . In another study, the crystal structure of a triazolo-thiadiazole derivative was analyzed, showing intermolecular hydrogen bonding within the crystal lattice .
Chemical Reactions Analysis
Chemical reactions involving Methyl 6-chloronicotinate derivatives have been explored in various contexts. The DABCO-catalyzed nucleophilic aromatic substitution reaction mentioned earlier is an example of a chemical reaction that proceeds with high regioselectivity, forming a DABCO-pyridine adduct as an intermediate . Additionally, the synthesis of chlorophyll-a skeleton homologs from methyl pheophorbide-a involved a series of chemical modifications, including reactions with reagents containing straight carbon chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds related to Methyl 6-chloronicotinate have been investigated. For instance, the study of chlorinated methyl hydroperoxides provided insights into their molecular structures, intramolecular rotation barriers, and thermodynamic properties such as enthalpies, entropies, and heat capacities . These properties are crucial for understanding the stability and reactivity of these compounds in various chemical and environmental processes.
Scientific Research Applications
Solid-Liquid Equilibrium Behavior
Methyl 6-chloronicotinate, closely related to 6-chloronicotinic acid (6-CNA), has been studied for its behavior in solid and solution phases. A study investigated the solid-liquid equilibrium behavior of 6-CNA in various solvents, utilizing methods like Hirshfeld surface analysis and molecular dynamic simulation. This research is essential for understanding the properties of substances like methyl 6-chloronicotinate in different states and environments (Guo et al., 2021).
Spectroscopic Analysis
Ethyl-6-chloronicotinate, a derivative of methyl 6-chloronicotinate, has been subjected to comprehensive spectroscopic studies. These studies, including FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, help in understanding the structural and physicochemical properties of the molecule, which can be extrapolated to methyl 6-chloronicotinate (Karabacak et al., 2016).
Pharmacological Properties
Research on derivatives of chloronicotinic acid, like isonixine (formed through an Ullman reaction with 2-chloronicotinic acid), has shown potential pharmacological properties as an analgesic-anti-inflammatory agent. This indicates that methyl 6-chloronicotinate derivatives could have significant applications in medicinal chemistry (Cadena et al., 1977).
Synthesis of Novel Derivatives
Methyl 6-chloronicotinate's derivatives have been synthesized for various applications. For instance, novel 2-, 4-, and 5-substituted derivatives of 6-chloronicotine have been developed, demonstrating the compound's versatility in organic synthesis (Wagner & Comins, 2006).
Residue Analysis in Agriculture
The compound has applications in the analysis of pesticide residues in agriculture. For example, a method was developed for determining residues of imidacloprid (which contains the 6-chloronicotinic moiety) in lettuce using gas chromatography, highlighting its role in food safety and environmental monitoring (Ko et al., 2014).
Biotransformation and Environmental Impact
Research on the biotransformation of compounds related to methyl 6-chloronicotinate has been conducted. Studies on bacterial species capable of hydroxylating derivatives of chloronicotinic acid, including methyl 6-chloronicotinate, reveal important insights into environmental biodegradation processes (Tinschert et al., 2000).
Safety And Hazards
Methyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloronicotinate | |
CAS RN |
73781-91-6 | |
Record name | 73781-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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